N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride
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Overview
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the imidazole ring is a five-membered ring with two nitrogen atoms . These structures are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, both pyrrolidine and imidazole rings can be synthesized through various methods . For example, 1-methylimidazole can be synthesized through acid-catalyzed methylation of imidazole by methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1-methylimidazole, which is part of this compound, is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .Scientific Research Applications
Molecular Design and Pharmacological Application
K. Shibuya et al. (2018) described a molecular design process for enhancing the aqueous solubility and oral absorption of compounds similar to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide. They introduced a piperazine unit to improve these properties in a compound aimed at inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This approach indicates a potential strategy for enhancing the drug delivery capabilities of N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride (Shibuya et al., 2018).
Chemical Synthesis Techniques
M. A. Kavina et al. (2018) and S. Lindström (1995) explored methods related to the synthesis of imidazole compounds. While not directly related to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride, their research on synthesizing dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, respectively, might offer insights into synthetic methodologies that could be applicable (Kavina et al., 2018); (Lindström, 1995).
Potential Biological Activities
The research by E. Klimova et al. (2013) and R. Adamiak et al. (1985) delves into the interactions and potential biological activities of compounds with structural similarities to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride. Klimova's study on the reaction of tautomeric amidines and Adamiak's investigation into the formation of fluorescent N-/purin-6-yl/pyridinium salts may provide useful information on the reactivity and potential applications of the compound (Klimova et al., 2013); (Adamiak et al., 1985).
Mechanism of Action
Properties
IUPAC Name |
N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8(16)14-4-9-3-12-5-10(9)11-6-13-7-15(11)2;;/h6-7,9-10,12H,3-5H2,1-2H3,(H,14,16);2*1H/t9-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHAVMRBJIESQ-JXGSBULDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNCC1C2=CN=CN2C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CNC[C@H]1C2=CN=CN2C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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